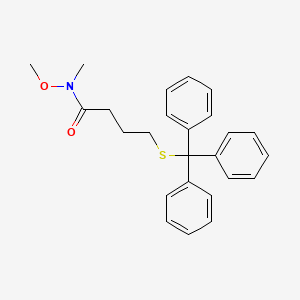
N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide
概要
説明
N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide: is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. The compound is characterized by the presence of a tritylsulfanyl group attached to a butanamide backbone, with additional methoxy and methyl groups. Its molecular formula is C₂₅H₂₇NO₂S, and it has a molecular weight of 405.6 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide typically involves the following steps:
Formation of the Tritylsulfanyl Intermediate: The tritylsulfanyl group is introduced through a reaction between trityl chloride and a suitable thiol compound under basic conditions.
Industrial Production Methods: This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The tritylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It may serve as a lead compound for designing inhibitors or modulators of specific biological pathways.
作用機序
The mechanism of action of N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The tritylsulfanyl group may play a crucial role in binding to these targets, enhancing the compound’s efficacy.
類似化合物との比較
- N-Methoxy-N-methyl-4-(phenylsulfanyl)butanamide
- N-Methoxy-N-methyl-4-(benzylsulfanyl)butanamide
- N-Methoxy-N-methyl-4-(methylsulfanyl)butanamide
Uniqueness: N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide stands out due to the presence of the bulky tritylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may confer unique properties, such as enhanced stability or specific binding interactions, distinguishing it from other similar compounds.
特性
IUPAC Name |
N-methoxy-N-methyl-4-tritylsulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2S/c1-26(28-2)24(27)19-12-20-29-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-18H,12,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYLCEGEXIAZGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















